(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. Compounds with a triazole moiety have been utilized in the development of a wide range of therapeutic agents, including anticonvulsants, antibiotics, anticancer drugs, and β-lactamase inhibitors . The presence of the trifluoromethoxy group could enhance the compound’s metabolic stability and membrane permeability, making it a valuable scaffold for drug design.
Organic Synthesis
Triazoles are known for their high chemical stability and are often used as intermediates in organic synthesis. The cyclopropyl group attached to the triazole could be leveraged in synthetic pathways to introduce cyclopropane-containing fragments, which are prevalent in natural products and pharmaceuticals .
Polymer Chemistry
The azetidine and triazole components of the compound suggest potential applications in polymer chemistry. Triazoles can be incorporated into polymers to improve thermal stability and chemical resistance. They can also serve as crosslinking agents to enhance the mechanical properties of polymeric materials .
Supramolecular Chemistry
Triazoles are frequently used in supramolecular chemistry due to their ability to participate in multiple non-covalent interactions. This compound could be used to construct complex molecular architectures or as a building block for metal-organic frameworks (MOFs) .
Bioconjugation
The triazole ring can act as a bioconjugation platform, allowing for the attachment of various functional groups or biomolecules. This is particularly useful in the development of targeted drug delivery systems or the modification of biological macromolecules .
Fluorescent Imaging
Triazole derivatives have been explored for their fluorescent properties, which can be utilized in imaging applications. The compound’s structure could be modified to develop new fluorescent probes for biological research .
Materials Science
The robustness of the triazole ring makes it suitable for applications in materials science. It could be used to create advanced materials with specific electronic or photonic properties .
Antiproliferative Agents
Research has shown that certain triazole derivatives exhibit antiproliferative activity against various cancer cell lines. The compound could be investigated for its potential to inhibit the growth of cancer cells, as indicated by studies on similar structures .
Mechanism of Action
Target of Action
It’s known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are part of essential building blocks like amino acids, nucleotides, etc .
Mode of Action
It’s known that the anticancer activity of triazole molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Triazole compounds have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
It’s known that triazole compounds show different biological activities such as antibacterial, antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)25-13-3-1-2-11(6-13)15(24)22-7-12(8-22)23-9-14(20-21-23)10-4-5-10/h1-3,6,9-10,12H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGMQHPHQDQQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.